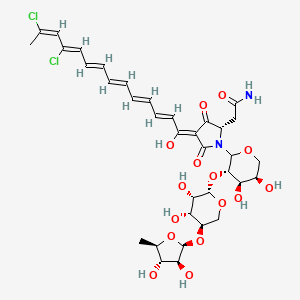

Aurantoside B

Description

Properties

CAS No. |

137895-71-7 |

|---|---|

Molecular Formula |

C35H44Cl2N2O15 |

Molecular Weight |

803.6 g/mol |

IUPAC Name |

2-[(2S,4Z)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichloro-1-hydroxytetradeca-2,4,6,8,10,12-hexaenylidene]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-3,5-dioxopyrrolidin-2-yl]acetamide |

InChI |

InChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1 |

InChI Key |

YZIOORMSEXDTKB-MONMVOPGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@H]([C@H]2O)O)O[C@H]3[C@@H]([C@@H](COC3N4[C@H](C(=O)/C(=C(\C=C\C=C\C=C\C=C\C=C(\C=C(/C)\Cl)/Cl)/O)/C4=O)CC(=O)N)O)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Aurantoside B: A Technical Guide on its Discovery, Source, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantoside B is a fascinating member of the tetramic acid glycoside family of natural products. First isolated from a marine sponge, this class of compounds has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its source organism, and a detailed examination of its reported biological activities. This document summarizes the available quantitative data, outlines plausible experimental protocols for its study, and presents a hypothesized signaling pathway to stimulate further research into its mechanism of action.

Discovery and Source Organism

This compound was first discovered as a secondary metabolite isolated from the marine sponge Theonella sp.[1]. Marine sponges of the genus Theonella are well-documented sources of a rich diversity of bioactive natural products. Aurantosides, including this compound, are classified as tetramic acid glycosides, a structural class known for a range of biological effects[1].

Structurally, this compound is closely related to Aurantoside A, another metabolite isolated from the same organism. The primary difference between the two is the absence of an O-methyl group in this compound. The core structure features a tetramic acid moiety linked to a trisaccharide unit and a polyene side chain. The trisaccharide component is believed to be crucial for the biological activity of these compounds.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the available literature, data for closely related aurantosides provide valuable insights into the potential bioactivity of this compound class. It is important to note a contradiction in the literature regarding the cytotoxicity of Aurantosides A and B. An early report described them as "cytotoxic," while a later publication stated they are "not cytotoxic"[1]. This discrepancy highlights the need for further investigation.

Table 1: Cytotoxic Activity of Related Aurantosides

| Compound | Cell Line | IC50 (µM) | Reference |

| Aurantoside L | HeLa | 2.4 | [2] |

| Aurantoside L | P388 | 1.1 | [2] |

Table 2: Antifungal Activity of Related Aurantosides (MIC in µg/mL)

| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Fusarium solani | Reference |

| Aurantoside G | 4-8 | 8 | 8 | 4 | 16 | [3] |

| Aurantoside H | >16 | >16 | >16 | >16 | >16 | [3] |

| Aurantoside I | 1-2 | 1 | 2 | 1 | 4 | [3] |

| Aurantoside J | >16 | >16 | >16 | >16 | >16 | [3] |

Table 3: Physicochemical Properties of Aurantoside L (as a reference for the class)

| Property | Value | Reference |

| Appearance | Red amorphous solid | [2] |

| Optical Rotation | [α]D23 -36 (c 0.1, MeOH) | [2] |

| UV (λmax, nm) | 250, 329, 428 | [2] |

| Infrared (νmax, cm-1) | 3350, 2925, 1654, 1589, 1072 | [2] |

| HRESIMS (m/z) | [M+Na]+ 865.2324 | [2] |

Experimental Protocols

The following are detailed, hypothetical protocols for the isolation and characterization of this compound from Theonella sp., based on established methods for related natural products.

Isolation and Purification of this compound

This protocol outlines a general workflow for the extraction and purification of aurantosides.

Caption: Workflow for the isolation and characterization of this compound.

-

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The resulting crude extract is then subjected to solvent partitioning.

-

Fractionation: The n-butanol (n-BuOH) fraction, typically containing polar glycosides, is subjected to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a stepwise gradient of increasing polarity.

-

Purification: Fractions showing the characteristic orange-red color of aurantosides are further purified by semi-preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for antifungal susceptibility testing of this compound.

Hypothesized Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its structural features, particularly the polyene chain, a plausible hypothesis is that it targets the fungal cell membrane. Polyene antifungals, such as Amphotericin B, are known to interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and subsequent cell death.

Caption: Hypothesized mechanism of action for this compound.

This proposed pathway suggests that this compound may bind to ergosterol in the fungal cell membrane, leading to the formation of pores. This disruption of membrane integrity would cause leakage of essential ions and small molecules, ultimately resulting in metabolic arrest and cell death. The trisaccharide moiety of this compound may play a role in recognizing or interacting with specific components of the fungal cell surface, contributing to its selective antifungal activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with potential for development as novel therapeutic agents. The conflicting reports on its cytotoxicity and the lack of detailed mechanistic studies underscore the need for further research. Future investigations should focus on:

-

Re-isolation and unambiguous characterization of this compound.

-

Comprehensive evaluation of its cytotoxic and antifungal activities using modern assay panels.

-

Elucidation of its precise mechanism of action, including the identification of its molecular target(s).

-

Structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

Unveiling the Synthetic Machinery of Aurantoside B: A Technical Guide to its Biosynthesis in Marine Sponges

For Immediate Release

[City, State] – October 28, 2025 – A comprehensive technical guide detailing the biosynthetic pathway of Aurantoside B, a potent antifungal tetramic acid glycoside isolated from marine sponges, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the genetic and enzymatic machinery responsible for the assembly of this complex natural product, offering valuable insights for synthetic biology and drug discovery efforts.

This compound is produced by the uncultivated bacterial symbiont, 'Candidatus Poriflexus aureus,' residing within the marine sponge Theonella swinhoei. Its intricate structure, featuring a chlorinated polyene backbone, a tetramic acid moiety, and a trisaccharide chain, is assembled through a sophisticated biosynthetic pathway encoded by the "ats" gene cluster. This guide elucidates the key enzymatic steps, presents available quantitative data, and outlines detailed experimental protocols for studying this fascinating pathway.

The this compound Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process orchestrated by a suite of specialized enzymes. The pathway commences with the formation of the polyketide-peptide hybrid core, followed by halogenation, and concluding with a series of glycosylation steps and a final methylation to yield related aurantosides.

Core Structure Assembly: A Hybrid PKS-NRPS System

The backbone of this compound is synthesized by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, AtsF . This large, multi-domain protein utilizes malonyl-CoA and an asparagine unit as building blocks. The polyketide chain is iteratively elongated and subsequently cyclized to form the characteristic tetramic acid core.

Halogenation: The Introduction of Chlorine Atoms

Following the initial assembly, the polyketide chain undergoes two chlorination events catalyzed by the FADH₂-dependent halogenases, AtsD and AtsE . These enzymes are responsible for the incorporation of chlorine atoms onto the polyene backbone, a crucial feature for the biological activity of this compound.

Glycosylation: The Addition of Sugar Moieties

The aurantoside aglycone is then decorated with three glycosidic units. This process is mediated by a series of glycosyltransferases, AtsH, AtsI, and AtsM , which transfer sugar moieties that are synthesized and modified by the enzymes AtsK, AtsL, and AtsN . The precise sequence and linkage of these sugars are critical for the molecule's function.

Terminal Methylation: The Final Touch

The conversion of this compound to its methylated congener, Aurantoside A, is carried out by the S-adenosylmethionine (SAM)-dependent methyltransferase, AtsJ . This final modification highlights the modularity of the biosynthetic pathway, allowing for the generation of structural diversity.

Quantitative Data

While extensive quantitative data for the this compound biosynthetic pathway is still an active area of research, the following table summarizes the key parameters for analogous enzymes from marine microbes, providing a valuable reference for future studies.

| Enzyme Class | Enzyme Example | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| Methyltransferase | G9a (Human) | H3 (1-21) peptide | 5 | N/A | Homo sapiens | [1] |

| SET7 (Human) | H3 (1-21) peptide | 1 | N/A | Homo sapiens | [1] | |

| Glycosyltransferase | GT_cp | UDP-Glc | 82 | N/A | "Candidatus Pelagibacter sp." | [2] |

| GT_cp | UDP-Gal | N/A | N/A | "Candidatus Pelagibacter sp." | [2] | |

| GT_cp | UDP-GlcA | N/A | N/A | "Candidatus Pelagibacter sp." | [2] | |

| Halogenase | RebH | Tryptophan | N/A | 0.05 | Lechevalieria aerocolonigenes | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway. These protocols are based on established techniques for characterizing similar enzyme classes from marine microorganisms.

Heterologous Expression and Purification of "Ats" Enzymes

Objective: To produce soluble "Ats" proteins for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning: Codon-optimize the genes encoding the "Ats" enzymes (e.g., atsJ) for expression in Escherichia coli. Synthesize the genes and clone them into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for purification.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His₆-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).

-

Protein Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Methyltransferase Assay for AtsJ

Objective: To determine the methyltransferase activity of purified AtsJ.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, the purified AtsJ enzyme (0.2-0.5 µg), the substrate (this compound, 0.5-1 µg), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.[4]

-

Reaction Incubation: Initiate the reaction by adding the [³H]-SAM and incubate the mixture at 30°C for 1-2 hours.[4]

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[4]

-

Analysis: Separate the reaction products by SDS-PAGE (if the substrate is a protein) or by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for small molecules.

-

Detection: Detect the radiolabeled product by autoradiography (for gels and TLC plates) or by scintillation counting (for HPLC fractions).

In Vitro Glycosyltransferase Assay for AtsH, AtsI, and AtsM

Objective: To measure the glycosyltransferase activity of the "Ats" glycosyltransferases.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 5 mM MgCl₂ or MnCl₂), the purified glycosyltransferase, the acceptor substrate (the aurantoside aglycone or an intermediate), and a nucleotide-activated sugar donor (e.g., UDP-glucose, UDP-galactose).

-

Coupled Enzyme Assay: A common method is a phosphatase-coupled assay.[5] In this assay, the nucleotide diphosphate (e.g., UDP) released during the glycosyl transfer reaction is hydrolyzed by a phosphatase (e.g., alkaline phosphatase), releasing inorganic phosphate.

-

Phosphate Detection: The amount of inorganic phosphate is quantified using a colorimetric reagent such as Malachite Green. The absorbance is measured at a specific wavelength (e.g., 620 nm).

-

Kinetic Analysis: By varying the substrate concentrations, key kinetic parameters such as K_m and V_max can be determined.

In Vitro Halogenase Assay for AtsD and AtsE

Objective: To assess the halogenating activity of the "Ats" halogenases.

Protocol:

-

Reaction Components: The reaction mixture should contain a buffer (e.g., 50 mM phosphate buffer, pH 7.0), the purified halogenase, the substrate (the aurantoside polyketide precursor), a source of halide ions (e.g., NaCl), and a flavin reductase system to regenerate the FADH₂ cofactor required by the halogenase. The flavin reductase system typically includes a flavin reductase enzyme, FAD, and a reducing agent such as NADH or NADPH.

-

Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C).

-

Product Analysis: Monitor the formation of the chlorinated product over time. This can be achieved by quenching the reaction at different time points and analyzing the reaction mixture by HPLC or LC-MS.

-

Kinetic Measurements: Determine the initial reaction rates at various substrate concentrations to calculate the kinetic parameters of the halogenase.

Visualizing the Biosynthetic Logic

To further clarify the intricate steps and relationships within the this compound biosynthesis, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Glycolipid Glycosyltransferase with Broad Substrate Specificity from the Marine Bacterium “Candidatus Pelagibacter sp.” Strain HTCC7211 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdanderson.org [mdanderson.org]

- 5. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

In-Depth Spectroscopic Analysis of Aurantoside B

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Aurantoside B, a cytotoxic tetramic acid glycoside isolated from the marine sponge Theonella sp. The information presented herein is intended for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound indicates a molecular formula of C35H44Cl2N2O15. The observed mass-to-charge ratio in Fast Atom Bombardment Mass Spectrometry (FABMS) is consistent with this formula.

| Ion | m/z (Observed) | Molecular Formula |

| [M+H]+ | Not explicitly found | C35H45Cl2N2O15 |

Note: Specific m/z values from HRMS were not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are noted to be nearly identical to those of Aurantoside A. The key difference is the substitution of a hydroxyl group in this compound for a 2-O-methyl group on the 5-deoxypentose sugar moiety of Aurantoside A[1]. Detailed spectral analysis, including 2D NMR techniques, was instrumental in determining its complex structure[1].

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a multi-step process designed to purify the compound from its natural source and elucidate its chemical structure.

Isolation and Purification

This compound was isolated from the marine sponge Theonella sp. The general workflow for isolation is as follows:

-

Extraction : The sponge material is subjected to solvent extraction to obtain a crude extract.

-

Solvent Partitioning : The crude extract is partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on polarity. Aurantosides are typically found in the n-butanol phase[1].

-

Chromatography : The butanol-soluble fraction is further purified using a series of chromatographic techniques. This includes:

-

Size-Exclusion Chromatography : Using materials like Sephadex LH-20 to separate compounds based on size.

-

Reversed-Phase Chromatography : Employing stationary phases like C18 to separate compounds based on hydrophobicity, often using gradient elution with solvent systems such as water/methanol or water/acetonitrile mixtures.

-

Spectroscopic Analysis

NMR Spectroscopy : NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, and various NMR experiments are performed to determine the structure:

-

¹H NMR : To identify proton environments.

-

¹³C NMR : To identify carbon environments.

-

2D NMR (COSY, HMQC/HSQC, HMBC) : To establish connectivity between protons and carbons, and to piece together the molecular structure.

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Bioactive Potential of Aurantoside B: A Technical Guide for Researchers

An In-depth Exploration of Antifungal, Cytotoxic, and Other Biological Activities

Aurantosides, a family of brightly colored tetramic acid glycosides isolated from marine sponges, have garnered significant interest within the scientific community for their diverse and potent biological activities. Among these, Aurantoside B has been noted for its antifungal properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Antifungal Activity

This compound has been reported to exhibit significant antifungal activity, a characteristic shared by several members of the aurantoside family. The presence of a trisaccharide moiety in the structure of Aurantosides A and B is believed to be crucial for this biological function.

Quantitative Antifungal Data

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Aurantoside I | Candida albicans | 0.5 - 2 | [1] |

| Candida glabrata | 1 - 4 | [1] | |

| Candida tropicalis | 0.5 - 2 | [1] | |

| Fusarium solani | 4 - 16 | [1] | |

| Aurantoside G | Candida spp. | 4 - 16 | [1] |

| Aurantoside K | Candida albicans (wild type) | 1.95 | [2] |

| Candida albicans (amphotericin-resistant) | 31.25 | [2] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on methodologies used for other aurantosides.

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

-

Drug Dilution: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension, resulting in a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Workflow for Antifungal Susceptibility Testing.

Mechanism of Antifungal Action

As a polyene glycoside, this compound is presumed to exert its antifungal effect through a mechanism similar to that of other compounds in this class, such as Amphotericin B. This involves the binding of the molecule to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Proposed Antifungal Mechanism of this compound.

Cytotoxic Activity

Some aurantosides have demonstrated cytotoxic effects against various cancer cell lines. However, this compound, along with Aurantoside A, has been reported to be non-cytotoxic.

Quantitative Cytotoxicity Data

Specific IC50 values for the cytotoxicity of this compound are not available, with studies qualitatively describing it as non-cytotoxic. For comparison, the cytotoxic activities of other aurantosides are presented below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Aurantoside L | HeLa (human cervical cancer) | 2.4 | [3] |

| P388 (murine leukemia) | 1.1 | [3] | |

| Aurantoside J | Various human cell lines | > 70 | [1] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following protocol describes a common method for assessing the cytotoxicity of a compound.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory and Antioxidant Activities

Currently, there is no specific information available in the scientific literature regarding the anti-inflammatory or antioxidant activities of this compound. However, other marine-derived tetramic acid compounds have been reported to possess these properties, suggesting a potential area for future investigation for aurantosides.

Potential for Anti-inflammatory Activity

Some tetramic acid derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, indicating anti-inflammatory potential.

Potential for Antioxidant Activity

The antioxidant potential of natural products is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While no data exists for this compound, the complex polyene structure suggests that it could possess radical scavenging properties.

Other Biological Activities

Anti-leishmanial Activity

While this compound has not been specifically tested for anti-leishmanial activity, a related compound, Aurantoside L, has demonstrated potent activity against Leishmania amazonensis with an IC50 value of 0.74 µM[3]. This highlights a potential therapeutic application for this class of compounds that warrants further investigation for this compound.

Conclusion

This compound is a marine-derived natural product with established antifungal activity. While specific quantitative data for its bioactivities are limited, the information available for closely related aurantosides provides a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on determining the precise MIC values of this compound against a broader range of fungal pathogens, elucidating its exact mechanism of action, and exploring its potential anti-inflammatory, antioxidant, and anti-parasitic properties. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to pursue these avenues of inquiry.

References

Preliminary Insights into the Mechanism of Action of Aurantoside B: A Technical Guide for Researchers

Disclaimer: Direct experimental studies on the specific mechanism of action of Aurantoside B are limited in the currently available scientific literature. This guide provides a preliminary framework based on comprehensive studies of structurally related compounds, most notably Aurantoside C. The information herein is intended to serve as a foundational resource for researchers and drug development professionals initiating studies on this compound, with the explicit understanding that these proposed mechanisms require direct experimental validation for this compound.

Introduction

Aurantosides are a class of tetramic acid glycosides, primarily isolated from marine sponges, that have garnered scientific interest due to their diverse biological activities. While various aurantosides have demonstrated cytotoxic and antifungal properties, this document focuses on the potential anticancer mechanisms, drawing heavily from research on Aurantoside C's effects on triple-negative breast cancer (TNBC) cells.[1][2] The structural similarities within the aurantoside family suggest that this compound may share some mechanistic pathways with its better-studied analogue.

Potential Anticancer Mechanism of Action: Insights from Aurantoside C

Preliminary evidence from studies on Aurantoside C suggests a multi-faceted mechanism of action targeting key cellular processes involved in cancer cell proliferation and survival. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

Aurantoside C has been shown to induce apoptosis in TNBC cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The pro-apoptotic effect appears to be significantly more potent in cancerous cells compared to non-cancerous cell lines.

Cell Cycle Arrest

Treatment with Aurantoside C has been observed to cause an accumulation of cells in the S-phase of the cell cycle.[2] This arrest is associated with the downregulation of key cell cycle proteins, including cyclin D1, cyclin E1, CDK4, and CDK6, and an upregulation of the cell cycle inhibitor p21.[2]

Modulation of Signaling Pathways

The cytotoxic effects of Aurantoside C are linked to its ability to modulate several critical intracellular signaling pathways:

-

Inhibition of Pro-Survival Pathways: Aurantoside C has been shown to inhibit the phosphorylation of Akt/mTOR and NF-κB pathways.[1][2] These pathways are often hyperactivated in cancer and play a central role in promoting cell survival, proliferation, and resistance to apoptosis.

-

Activation of Stress-Activated Pathways: Conversely, Aurantoside C activates the phosphorylation of p38 MAPK and SAPK/JNK pathways.[1] These are stress-activated protein kinase pathways that, when activated, can lead to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Aurantoside C, which can serve as a preliminary reference for designing experiments with this compound.

Table 1: Apoptotic Effect of Aurantoside C on a TNBC Cell Line (SUM159PT) after 24h Treatment (Immunofluorescence) [1]

| Treatment Concentration | Percentage of Apoptotic Cells |

| Vehicle Control | 2% |

| 1 µM | 7% |

| 5 µM | 50% |

Table 2: Apoptotic Effect of Aurantoside C on Different Cell Lines after 24h Treatment (Flow Cytometry) [1]

| Cell Line | Treatment Concentration | Percentage of Apoptotic Cells |

| SUM159PT (TNBC) | 5 µM | Increased significantly (exact % not provided in abstract) |

| MCF7 (non-TNBC) | 5 µM | 5% |

| MCF10A (non-cancerous) | 5 µM | 8% |

Detailed Experimental Protocols (Based on Aurantoside C Studies)

The following are detailed methodologies from key experiments on Aurantoside C that can be adapted for studying this compound.

Cell Culture

-

Cell Lines: SUM159PT (TNBC), MCF7 (luminal breast cancer), and MCF10A (non-tumorigenic breast epithelial) cells.

-

Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay via Flow Cytometry

-

Cell Seeding: Seed cells at a density of 1 x 10^5 cells/mL in a 25 cm^2 flask and allow them to adhere overnight.[3]

-

Treatment: Treat cells with varying concentrations of the aurantoside compound for 24 hours.

-

Staining: Harvest the cells and stain with FITC-Annexin V and Propidium Iodide (PI) in binding buffer for 15 minutes in the dark.[3]

-

Analysis: Analyze the stained cells immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Apoptosis Determination by Immunofluorescence

-

Cell Seeding and Treatment: Seed cells in chamber slides and treat with the aurantoside compound for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: Stain the cells with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Visualize and quantify the apoptotic cells using a fluorescence microscope.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with the aurantoside compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, NF-κB, p38, JNK, and other proteins of interest. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways modulated by aurantosides and a general experimental workflow.

Caption: Hypothesized signaling pathway modulation by this compound.

Caption: General experimental workflow for investigating this compound's mechanism.

Other Potential Biological Activities

It is noteworthy that various aurantosides have demonstrated a range of other biological activities, which may inform broader applications of this compound.

-

Antifungal Activity: Aurantosides G, I, and K have shown detectable to very good antifungal effects against various Candida and Fusarium species.[4][5] The trisaccharide moiety appears to be important for this activity.[4]

-

Anti-leishmanial Activity: Aurantoside L has exhibited anti-parasitic activity against Leishmania amazonensis.[6][7]

Future Directions and Conclusion

This technical guide provides a preliminary framework for investigating the mechanism of action of this compound, based on robust data from the closely related Aurantoside C. Researchers are encouraged to use the provided protocols and pathway diagrams as a starting point for their own investigations. Key future research should focus on:

-

Directly assessing the cytotoxic and apoptotic effects of this compound on a panel of cancer cell lines.

-

Validating the proposed modulation of the Akt/mTOR, NF-κB, and p38/JNK signaling pathways in response to this compound treatment.

-

Conducting cell cycle analysis to determine if this compound induces arrest at a specific phase.

-

Exploring the potential antifungal and anti-parasitic activities of this compound.

The promising anticancer activity of Aurantoside C suggests that this compound could also be a valuable lead compound in the development of novel cancer therapeutics.[2] Rigorous experimental validation is the essential next step in elucidating its precise mechanism of action.

References

- 1. Aurantoside C Targets and Induces Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurantoside C Targets and Induces Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 4. Aurantoside J: a New Tetramic Acid Glycoside from Theonella swinhoei. Insights into the Antifungal Potential of Aurantosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurantoside K, a New Antifungal Tetramic Acid Glycoside from a Fijian Marine Sponge of the Genus Melophlus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Isolation and purification techniques for Aurantoside B from Theonella sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques for the isolation and purification of Aurantoside B, a tetramic acid glycoside, from the marine sponge Theonella sp. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual workflow to facilitate a clear understanding of the entire process. Aurantosides, including this compound, are noted for their cytotoxic and antifungal properties, making them of significant interest for drug discovery and development.

Overview of this compound

This compound is a complex natural product belonging to the family of tetramic acid glycosides.[1] It is structurally similar to Aurantoside A, differing by the absence of an O-methyl group on a 5-deoxypentose unit.[1] These compounds are characterized by a dichlorinated conjugated heptaene side chain, a methylenecarboxyamide group, and a glycosidic moiety linked to a pyrrolidone ring.[1] The isolation of these compounds from their natural source, the marine sponge Theonella sp., involves a multi-step process of extraction and chromatographic purification.

Quantitative Data Summary

The isolation and purification of this compound is a meticulous process with yields that are typically low, reflecting the compound's concentration in the source organism. The following table summarizes the available quantitative data from the literature.

| Parameter | Value | Source Organism | Reference |

| Yield of Aurantosides A and B | 1.3–1.5 x 10-3% (wet weight) | Theonella sp. | [2] |

Note: Specific yield for this compound alone is not detailed in the provided literature, but is part of the combined yield with Aurantoside A.

Experimental Protocols

The following sections detail the methodologies for the extraction, partitioning, and chromatographic purification of this compound from Theonella sp.

Extraction and Solvent Partitioning

The initial step involves the extraction of the sponge material to obtain a crude extract containing the target compounds. This is followed by solvent partitioning to separate compounds based on their polarity.

Protocol:

-

The frozen sponge material (Theonella sp.) is homogenized and extracted sequentially with methanol (CH3OH) and then with a mixture of chloroform and methanol (CHCl3/CH3OH, 1:1 v/v).

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water (H2O) and partitioned with n-butanol (BuOH).

-

The BuOH phase, which contains the more polar glycosides including this compound, is collected and concentrated.[1]

Chromatographic Purification

The concentrated butanol extract is subjected to a series of chromatographic steps to isolate this compound.

3.2.1. Sephadex LH-20 Chromatography

This step serves as an initial purification to separate the compounds based on their size and polarity.

Protocol:

-

The concentrated BuOH extract is dissolved in a suitable solvent (e.g., methanol) and loaded onto a Sephadex LH-20 column.

-

The column is eluted with methanol.

-

Fractions are collected and monitored by an appropriate method, such as thin-layer chromatography (TLC), to identify the fractions containing the orange pigments characteristic of aurantosides.

-

The fractions containing the target compounds are pooled and concentrated.[1]

3.2.2. Reverse-Phase Chromatography

The final purification is achieved using reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Protocol:

-

The enriched fraction from the Sephadex LH-20 chromatography is subjected to reverse-phase chromatography.

-

A C18 (ODS) column is typically used as the stationary phase.

-

The mobile phase consists of a gradient of water and an organic solvent, such as acetonitrile (CH3CN) or methanol, often with a modifier like trifluoroacetic acid (TFA). For a related compound, Aurantoside L, a mobile phase of 50% CH3CN with 0.05% TFA was used with an ODS HPLC column.[3]

-

Fractions are collected and analyzed, for instance by High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound.

-

Pure fractions of this compound are combined and the solvent is removed to yield the final product.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

References

Aurantoside B: A Technical Guide to its Chemical Properties and Stability

An In-depth Analysis for Researchers and Drug Development Professionals

Aurantoside B, a member of the structurally complex family of tetramic acid glycosides, has garnered interest within the scientific community for its potential biological activities. These natural products, isolated from marine sponges of the genus Theonella, are characterized by a unique architecture comprising a tetramic acid core, a dichlorinated conjugated polyene chain, and a glycosidic moiety. This technical guide provides a comprehensive overview of the known chemical properties and an analysis of the stability of this compound, drawing on data from closely related analogs to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Presentation: Chemical Properties of this compound and its Analogs

Direct experimental data for this compound is limited in the available scientific literature. However, its chemical properties can be reliably inferred from its close structural analog, Aurantoside A. This compound is the 2-O-demethylated form of Aurantoside A, with a hydroxyl group replacing the methoxy group on the 5-deoxypentose sugar moiety.[1] This structural difference allows for the accurate calculation of its molecular formula and weight. For a comprehensive understanding, the following table summarizes the key chemical properties of this compound alongside its known analogs.

| Property | This compound (Deduced) | Aurantoside A | Aurantoside K | Aurantoside L |

| Molecular Formula | C35H44Cl2N2O15 | C36H46Cl2N2O15[1][2] | C33H44ClN2O15[3] | C38H48Cl2N2O15[4] |

| Molecular Weight | 803.63 g/mol | 817.66 g/mol [2] | 743.24 g/mol [3] | 843.71 g/mol |

| Appearance | Orange-red amorphous solid (inferred) | Not Reported | Orange solid[3] | Red amorphous solid[4] |

| Specific Rotation | Not Reported | Not Reported | [α]²⁷D -127° (c 0.2, MeOH)[3] | [α]²³D -36° (c 0.001, CH3OH) |

| UV-Vis λmax (nm) | Not Reported | Not Reported | 434, 265 (in MeOH)[3] | 427, 250 (in H2O) |

| Solubility | Soluble in methanol, DMSO (inferred) | Soluble in butanol[1] | Soluble in methanol[3] | Soluble in methanol, chloroform[4] |

Stability Profile

The stability of aurantosides is intrinsically linked to their extended conjugated polyene system. This structural feature, while responsible for their characteristic color and potential bioactivity, also renders them susceptible to degradation under certain conditions.

General Stability Considerations:

-

Light Sensitivity: Polyene macrolide antibiotics are known to be highly sensitive to light. The energy from UV and visible light can promote photo-oxidation, leading to the rapid degradation of the polyene chain.[5]

-

Oxidative Degradation: The numerous double bonds in the polyene chain are prone to oxidation. This can be initiated by atmospheric oxygen and accelerated by light and heat. The oxidative cleavage of the polyene backbone is a primary degradation pathway for polyisoprene natural products.

-

pH Sensitivity: Extreme pH values can affect the stability of the glycosidic linkages and the tetramic acid core. While specific data for this compound is unavailable, polyene antibiotics like natamycin are known to be rapidly inactivated at extreme pH ranges.[5]

Due to the lack of specific stability studies on this compound, it is recommended that the compound be handled with care, protected from light, stored at low temperatures, and in an inert atmosphere whenever possible.

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and stability assessment of this compound, based on established protocols for other aurantosides.

Isolation and Purification of this compound

This protocol is adapted from the general methods used for the isolation of aurantosides from marine sponges.[1][3][4][6]

a. Extraction:

-

Lyophilize the collected marine sponge (Theonella sp.) tissue to remove water.

-

Homogenize the dried sponge material.

-

Perform sequential extraction with methanol (MeOH) followed by a mixture of dichloromethane (CH2Cl2) and MeOH (1:1).

-

Combine the extracts and concentrate under reduced pressure.

b. Solvent Partitioning:

-

Partition the crude extract between n-butanol (BuOH) and water.

-

Separate the layers and concentrate the BuOH phase, which will contain the aurantosides.

c. Chromatographic Purification:

-

Subject the BuOH extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH, to separate compounds based on size.

-

Further purify the fractions containing aurantosides using reversed-phase column chromatography (C18 silica gel) with a stepwise gradient of MeOH in water.

-

Finally, isolate pure this compound using high-performance liquid chromatography (HPLC) on a C18 column with an appropriate solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

Structural Characterization

-

Mass Spectrometry (MS): Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) to elucidate the chemical structure and confirm the connectivity of all atoms.

-

UV-Visible Spectroscopy: Record the UV-Vis spectrum in methanol to determine the maximum absorption wavelengths (λmax) characteristic of the polyene chromophore.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify key functional groups such as hydroxyls, amides, and carbonyls.

Stability Assessment Protocol

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

-

Sample Preparation: Prepare solutions of purified this compound of a known concentration in a suitable solvent (e.g., methanol or a buffer system relevant to its intended application).

-

Stress Conditions:

-

Photostability: Expose the solutions to a controlled light source (e.g., a xenon lamp simulating natural sunlight) for defined periods. Keep control samples in the dark.

-

Thermal Stability: Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C) for a set duration.

-

pH Stability: Adjust the pH of the solutions using appropriate buffers (e.g., pH 3, 7, 9) and incubate for a specific time.

-

-

Analysis:

-

At predetermined time points, withdraw aliquots from each sample.

-

Analyze the samples by reversed-phase HPLC with a photodiode array (PDA) detector.

-

Quantify the remaining percentage of this compound by comparing the peak area to that of a time-zero or control sample.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

-

Degradation Product Identification: If significant degradation is observed, collect the degradation products by preparative HPLC and analyze them by MS and NMR to elucidate their structures.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound's context and potential behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurantoside B: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of tetramic acid glycosides, primarily isolated from marine sponges of the genus Theonella, that have garnered significant interest for their diverse biological activities. While research has highlighted the cytotoxic properties of some aurantosides, their potential as antifungal agents is an emerging area of investigation. This technical guide provides a comprehensive overview of the antifungal spectrum of activity for Aurantoside B and its close analogs. Although direct quantitative antifungal data for this compound is not available in the current body of scientific literature, this guide extrapolates from data on structurally similar aurantosides to infer its potential activity and provides the necessary experimental context for its future evaluation.

Structure-Activity Relationships of Aurantosides

The antifungal activity of aurantosides is intrinsically linked to their chemical structure. These molecules are characterized by a polyene chain, a tetramic acid core, and a glycosidic moiety. Studies on various aurantosides, including A, G, I, and K, have revealed that the trisaccharide portion of the molecule is a critical determinant of antifungal potency. It is suggested that this sugar moiety plays a crucial role in the compound's ability to interact with and disrupt fungal cell membranes. While Aurantosides A and B both possess this key trisaccharide feature, variations in other parts of the molecule, such as the length and chlorination of the polyene chain, also influence their biological activity.

Inferred Antifungal Spectrum of this compound

Direct experimental data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens has not been reported in the available scientific literature. However, based on the activity of the structurally related Aurantoside I, which also contains a trisaccharide moiety, it is plausible that this compound would exhibit a significant antifungal profile. Aurantoside I has demonstrated notable activity against a range of clinically important fungi.

For comparative purposes, the antifungal activities of Aurantoside G and Aurantoside I against several fungal strains are summarized below.

| Fungal Species | Aurantoside G MIC90 (µg/mL) | Aurantoside I MIC90 (µg/mL) |

| Candida albicans | 4 | 0.5 |

| Candida glabrata | 16 | 0.5 |

| Candida parapsilosis | 16 | 2 |

| Candida tropicalis | 4 | 0.5 |

| Fusarium solani | 16 | 2 |

Data extracted from a study on Aurantosides G, H, I, and J.

Experimental Protocols for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the in vitro antifungal activity of compounds like this compound, based on methodologies reported for other aurantosides.

Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated. A suspension of fungal spores or cells is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in a liquid broth medium, such as RPMI-1640, in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)

-

Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (SDA).

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Determination of MFC: The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in evaluating the antifungal properties of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the antifungal activity of this compound.

Caption: Key structural features of aurantosides influencing their biological activity.

Conclusion

While direct experimental evidence for the antifungal activity of this compound remains to be established, the available data on its structural analogs strongly suggest its potential as a promising antifungal agent. The presence of a trisaccharide moiety, a key feature for the antifungal action of other aurantosides, provides a solid rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a clear framework for the systematic evaluation of this compound's antifungal spectrum. Future research should focus on obtaining quantitative MIC and MFC data for this compound against a broad panel of pathogenic fungi to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Cytotoxic Effects of Aurantosides on Cancer Cell Lines

A Focus on Aurantoside C, a Potent Analogue of Aurantoside B

Disclaimer: While this guide is centered on the cytotoxic effects of Aurantosides, detailed and publicly available research specifically quantifying the effects of this compound on a wide range of cancer cell lines is limited. However, extensive data exists for the closely related compound, Aurantoside C. This document will, therefore, focus on the well-documented cytotoxic properties of Aurantoside C as a representative of this class of marine-derived glycosides. The findings presented herein offer valuable insights into the potential anti-cancer mechanisms of Aurantosides as a whole.

This technical guide provides a comprehensive overview of the cytotoxic effects of Aurantoside C on various cancer cell lines, with a particular focus on Triple-Negative Breast Cancer (TNBC). It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Aurantoside C

The cytotoxic activity of Aurantoside C was evaluated against a panel of TNBC and non-TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values of Aurantoside C in Breast Cancer Cell Lines after 24-hour Treatment

| Cell Line | Subtype | IC50 (µM) |

| SUM159PT | TNBC (Claudin-low) | 0.56 ± 0.01[1] |

| MDA-MB-231 | TNBC (Claudin-low) | 0.61 ± 0.01[1] |

| SUM149PT | TNBC (Basal-like) | 0.81 ± 0.02[1] |

| MCF7 | Non-TNBC (Luminal) | 1.15 ± 0.05[1] |

| ZR-75-1 | Non-TNBC (Luminal) | 1.91 ± 0.04[1] |

| T47D | Non-TNBC (Luminal) | 2.45 ± 0.17[1] |

| MCF10A | Normal-like Breast Epithelial | 1.64 ± 0.11[1] |

| MCF12A | Normal-like Breast Epithelial | 4.33 ± 0.30[1] |

Table 2: Comparative IC50 Values of Aurantoside C and Standard Chemotherapeutic Drugs in SUM159PT (TNBC) Cells after 24-hour Treatment

| Compound | IC50 (µM) |

| Aurantoside C | 0.56 ± 0.01[1] |

| Doxorubicin | 10.73 ± 0.07[1] |

| Cisplatin | 20.01 ± 1.84[1] |

These data indicate that Aurantoside C exhibits potent cytotoxicity against TNBC cells, with significantly lower IC50 values compared to non-TNBC cells and normal-like breast epithelial cells[1]. Notably, in the SUM159PT TNBC cell line, Aurantoside C was found to be approximately 20 and 35 times more potent than the conventional chemotherapy drugs doxorubicin and cisplatin, respectively[2].

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the cytotoxic effects of Aurantoside C.

Cell Viability Assay

Objective: To quantify the cytotoxic effect of Aurantoside C on various breast cancer cell lines and to determine the IC50 values.

Materials:

-

Breast cancer cell lines (SUM159PT, MDA-MB-231, SUM149PT, MCF7, ZR-75-1, T47D, MCF10A, MCF12A)

-

96-well white plates

-

Aurantoside C (dissolved in 0.1% DMSO and diluted with media)

-

Cell Titer-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Envision 2012 Multi-label Reader (PerkinElmer)

-

GraphPad Prism 6 software

Procedure:

-

Cell Seeding: Cells were seeded in 96-well white plates at a density of 5,000 to 8,000 cells per well, depending on the cell line, and left to adhere overnight.

-

Treatment: Cells were treated with a range of concentrations of Aurantoside C for 24 hours.

-

Luminescence Measurement: After the treatment period, cell viability was assessed using the Cell Titer-Glo® assay according to the manufacturer's protocol. Luminescence was measured using the Envision 2012 Multi-label Reader.

-

Data Analysis: The IC50 values were calculated using GraphPad Prism 6 software based on the dose-response curves.

Experimental Workflow Diagram

Signaling Pathways and Mechanism of Action

Aurantoside C induces apoptosis in TNBC cells through the modulation of several key signaling pathways. The cytotoxic effect is associated with cell cycle arrest at the S-phase, a decrease in cyclins and cyclin-dependent kinases (CDKs), and an increase in the CDK inhibitor, p21[2].

Inhibition of Pro-Survival Pathways

Aurantoside C was found to inhibit the phosphorylation of Akt/mTOR and NF-κB signaling pathways, which are constitutively activated in TNBC cells and are associated with increased cell survival and resistance to apoptosis[1][2].

Activation of Pro-Apoptotic Pathways

Conversely, Aurantoside C activates the phosphorylation of the p38 MAPK and SAPK/JNK signaling pathways. The activation of these stress-related MAPK pathways is known to induce apoptosis through the cleavage of caspase-3[1].

References

Aurantoside B: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantoside B, a member of the aurantoside class of tetramic acid glycosides, represents a promising marine-derived natural product with significant therapeutic potential. Isolated from marine sponges of the Theonellidae family, this compound has demonstrated noteworthy biological activities, particularly in the realms of antifungal and anticancer applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, drawing upon data from closely related analogs due to the limited specific research on this compound itself. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes putative mechanisms of action and experimental workflows to facilitate further research and development.

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds. Among these, the aurantosides, a family of tetramic acid glycosides, have emerged as compounds of interest due to their potent and diverse biological activities. This compound, along with its close analog Aurantoside A, has been identified as a promising lead compound for the development of new antifungal and cytotoxic agents. Structurally, aurantosides are characterized by a tetramic acid core linked to a chlorinated polyene chain and a trisaccharide moiety. This unique structure is believed to be crucial for their biological function. This guide will delve into the known therapeutic applications of this compound, with a focus on its antifungal and cytotoxic properties, supported by data from related aurantosides.

Therapeutic Applications

The primary therapeutic applications of this compound and its analogs lie in their antifungal and cytotoxic activities.

Antifungal Activity

Cytotoxic Activity

Early studies on aurantosides revealed the cytotoxic potential of Aurantosides A and B against leukemia cells.[3][4] However, another study reported that Aurantosides A and B are not cytotoxic against several human cell lines, suggesting a potential for selective toxicity.[2] This discrepancy highlights the need for further investigation into the specific cell lines and conditions under which aurantosides exert cytotoxic effects. The cytotoxic activity of other aurantosides, such as Aurantoside C, has been more extensively studied, providing insights into the potential mechanisms of action for the entire class of compounds.

Quantitative Data

Due to the scarcity of specific quantitative data for this compound, the following tables summarize the biological activities of closely related aurantosides. This data is intended to provide a comparative context for the potential potency of this compound.

Table 1: Antifungal Activity of Aurantoside Analogs

| Compound | Fungal Strain | Activity Metric | Value | Reference |

| Aurantoside K | Candida albicans (wild type) | MIC | 1.95 µg/mL | [4] |

| Aurantoside K | Candida albicans (amphotericin-resistant) | MIC | 31.25 µg/mL | [4] |

| Aurantoside K | Cryptococcus neoformans | Inhibition Zone | 14 mm (100 µ g/disc ) | [4] |

| Aurantoside K | Aspergillus niger | Inhibition Zone | 28 mm (100 µ g/disc ) | [4] |

Table 2: Cytotoxic Activity of Aurantoside Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

| Aurantoside L | HeLa (cervical cancer) | IC50 | 2.4 µM | |

| Aurantoside L | P388 (murine leukemia) | IC50 | 1.1 µM |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's therapeutic applications.

Isolation and Purification of this compound

-

Extraction: The marine sponge material (e.g., from the family Theonellidae) is collected and lyophilized. The dried sponge is then extracted exhaustively with a solvent system, typically a mixture of methanol (MeOH) and dichloromethane (CH2Cl2).

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 80% aqueous MeOH to remove nonpolar constituents. The aqueous MeOH fraction is then further partitioned against CH2Cl2.

-

Chromatography: The bioactive fraction is subjected to a series of chromatographic steps for purification.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate to methanol).

-

Reversed-Phase Chromatography: Bioactive fractions from the silica gel column are further purified using reversed-phase (C18) column chromatography with a gradient of water and methanol or acetonitrile.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using reversed-phase HPLC with a suitable solvent system and UV detection.

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Aspergillus fumigatus is grown on potato dextrose agar (PDA) at 35°C for 5-7 days. Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. The conidial suspension is then adjusted to a concentration of 0.5-2.5 x 10^5 CFU/mL in RPMI-1640 medium.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no fungus) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a complete visual inhibition of fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human leukemia cells (e.g., P388) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Aurantoside-Induced Apoptosis

While the specific signaling pathway for this compound has not been elucidated, studies on the related Aurantoside C suggest a potential mechanism involving the modulation of key signaling cascades that regulate cell survival and apoptosis. The following diagram illustrates a plausible pathway based on these findings.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Bioactivity Screening of Marine Natural Products

The following diagram outlines a typical workflow for the discovery and initial biological evaluation of marine natural products like this compound.

Caption: Experimental workflow for the discovery of bioactive marine natural products.

Conclusion and Future Directions

This compound holds considerable promise as a scaffold for the development of novel antifungal and anticancer therapeutics. While current research provides a strong foundation, further studies are imperative to fully realize its potential. Future research should focus on:

-

Specific Bioactivity Data: Obtaining precise IC50 and MIC values for this compound against a broad panel of fungal pathogens and cancer cell lines.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound and other marine natural products will undoubtedly contribute to the discovery of next-generation therapeutic agents.

References

- 1. Aurantoside J: a New Tetramic Acid Glycoside from Theonella swinhoei. Insights into the Antifungal Potential of Aurantosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurantoside J: a New Tetramic Acid Glycoside from Theonella swinhoei. Insights into the Antifungal Potential of Aurantosides [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aurantoside K, a New Antifungal Tetramic Acid Glycoside from a Fijian Marine Sponge of the Genus Melophlus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of naturally occurring tetramic acid glycosides, primarily isolated from marine sponges of the genera Theonella, Siliquariaspongia, and Melophlus. These compounds are characterized by a unique chemical architecture consisting of a tetramic acid core, a conjugated polyene chain, and a glycosidically linked sugar moiety. Aurantoside B, a prominent member of this family, and its related compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antifungal, anti-leishmanial, and cytotoxic properties. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, with a focus on their chemical structures, biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures

The aurantoside family of compounds shares a common structural scaffold. This compound's structure is closely related to that of Aurantoside A. The primary difference is the substitution on the 5-deoxypentose sugar unit; Aurantoside A possesses a 2-O-methyl group, which is replaced by a hydroxyl group in this compound[1]. The general structure consists of a dichlorinated conjugated heptaene side chain and a methylenecarboxyamide group attached to the tetramic acid ring. The sugar component is a trisaccharide, which has been shown to be crucial for the biological activity of these compounds[2].

The structures of other notable aurantosides that have been elucidated include:

-

Aurantoside A : Possesses a 2-O-methylated 5-deoxypentofuranose in its trisaccharide chain[1].

-

Aurantoside K : Features a hydroxyl group instead of a methoxy group on the terminal sugar unit compared to other aurantosides[3].

-

Aurantoside L : Characterized by a chlorinated polyene system and a trisaccharide portion[4].

Biological Activities and Quantitative Data

Aurantosides exhibit a range of biological activities, with antifungal and cytotoxic effects being the most prominent. The potency of these activities is often influenced by the length of the polyene chain and the composition of the sugar moiety[2].

Antifungal Activity

Several aurantosides have demonstrated significant activity against various fungal pathogens. The proposed mechanism of action is similar to that of other polyene antifungals, which involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death. A key structural feature for this activity is the presence of a trisaccharide chain[2].

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Aurantoside G | Candida albicans | >16 | [2] |

| Aurantoside H | Candida albicans | >16 | [2] |

| Aurantoside I | Candida albicans | 2 | [2] |

| Aurantoside I | Candida glabrata | 0.25 | [2] |

| Aurantoside I | Candida tropicalis | 0.5 | [2] |

| Aurantoside I | Fusarium solani | 2 | [2] |

| Aurantoside J | Candida albicans | >16 | [2] |

| Aurantoside K | Candida albicans (wild type) | 1.95 | [3] |

| Aurantoside K | Candida albicans (amphotericin-resistant) | 31.25 | [3] |

Anti-leishmanial Activity

Aurantoside L has been identified as a potent agent against the parasite Leishmania amazonensis.

| Compound | Parasite | IC50 (µM) | Reference |

| Aurantoside L | Leishmania amazonensis | 0.74 | [4] |

Cytotoxic Activity

The cytotoxicity of aurantosides has been observed against various cancer cell lines. This activity appears to be related to the length of the polyene chain.

| Compound | Cell Line | IC50 (µM) | Reference |

| Aurantoside L | HeLa (cervical cancer) | 2.4 | [4] |

| Aurantoside L | P388 (murine leukemia) | 1.1 | [4] |

Mechanisms of Action and Signaling Pathways

While the antifungal mechanism of aurantosides is thought to involve membrane disruption, recent studies on Aurantoside C have provided detailed insights into its anticancer mechanism, revealing its modulation of key cellular signaling pathways.

Anticancer Mechanism of Aurantoside C

Aurantoside C has been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by targeting multiple signaling pathways[5][6]. Specifically, it inhibits the pro-survival Akt/mTOR and NF-κB pathways while activating the pro-apoptotic p38 MAPK and SAPK/JNK pathways[5].

The inhibition of the Akt/mTOR pathway by Aurantoside C leads to a decrease in cell survival and proliferation. The NF-κB pathway , which is often constitutively active in cancer cells and promotes inflammation and cell survival, is also suppressed.

Conversely, Aurantoside C activates the p38 MAPK and SAPK/JNK signaling pathways . These pathways are activated in response to cellular stress and can lead to cell cycle arrest and apoptosis. This dual action of inhibiting survival pathways and activating death pathways contributes to the potent cytotoxic effect of Aurantoside C on TNBC cells.

References

- 1. 65 AURANTOSIDES A AND B, TETRAMIC ACID GLYCOSIDES, FROM THE MARINE SPONGE THEONELLA SP. [jstage.jst.go.jp]

- 2. Aurantoside J: a New Tetramic Acid Glycoside from Theonella swinhoei. Insights into the Antifungal Potential of Aurantosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurantoside K, a New Antifungal Tetramic Acid Glycoside from a Fijian Marine Sponge of the Genus Melophlus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Aurantoside C Targets and Induces Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aurantoside B Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of tetramic acid glycosides, naturally occurring compounds isolated from marine sponges, that have garnered significant interest for their diverse biological activities. Among these, their potential as antifungal agents is noteworthy. This document provides a detailed protocol for antifungal susceptibility testing of Aurantoside B, a member of this promising class of molecules. While specific minimum inhibitory concentration (MIC) data for this compound is not yet widely published, this protocol is based on established methodologies for related aurantoside compounds and standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI). The provided data from closely related aurantosides, such as Aurantoside K and Aurantoside I, offer valuable insights into the expected antifungal potency.

Data Presentation: Antifungal Activity of Related Aurantosides